molecular formula C10H7FN4 B8425203 4-Fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

4-Fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B8425203
M. Wt: 202.19 g/mol
InChI Key: LMAGEONIHMFCSX-UHFFFAOYSA-N
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Description

4-Fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

4-fluoro-2-(5-methyl-1,2,4-triazol-1-yl)benzonitrile

InChI

InChI=1S/C10H7FN4/c1-7-13-6-14-15(7)10-4-9(11)3-2-8(10)5-12/h2-4,6H,1H3

InChI Key

LMAGEONIHMFCSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NN1C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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N#C[Cu]
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Synthesis routes and methods II

Procedure details

To a solution of 1-(2-bromo-5-fluorophenyl)-5-methyl-1H-1,2,4-triazole (4.1 g, 16 mmol) in N-methylpyrrolidone (NMP, 30 mL) was added copper (I) cyanide, CuCN (1.72 g, 19.2 mmol; Aldrich) and the mixture was stirred in an oil bath heated at 140-150° C. under a nitrogen atmosphere for 3 h. After cooling, the solvent was removed in vacuo and the residue mixed with CH2Cl2 (50 mL), water (50 mL), and conc-NH4OH (50 mL). The mixture was stirred for 30 min, and the insoluble material was filtered through Celite®. The aqueous filtrate was extracted again with CH2Cl2. The combined CH2Cl2 filtrate and extracts were washed again with dilute NH4OH, dried (MgSO4), filtered and concentrated to a dark solid which was triturated with diethyl ether to give 1.6 g of the title compound as an off-white solid. An additional amount (750 mg) of the title compound was obtained from the mother liquor by column chromatography (SiO2, 5% Et2O—CH2Cl2) followed by trituration with Et2O. Total yield, 2.35 g (11.6 mmol, 73% yield); HPLC: 1.29 min (AP 99% at 254 nm); LC/MS m/z 203 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 2.50 (3H, s, 10-Me), 7.25 (1H, dd, J=8, 2.5 Hz, 3-CH), 7.30-7.36 (1H, m, 5-CH), 7.85 (1H, dd, J=8.8, 5.5 Hz, 6-CH), 8.00 (1H, s, 9-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 12.7 (10-Me), 107.2 (d, J=Hz, 1-C), 114.6 (7-CN), 116.2, (d, J=25 Hz, 3-CH), 117.9 (d, J=23 Hz, 5-CH), 136.1 (d, J=10 Hz, 6-CH), 141.5 (d, J=l 1 Hz, 2-C), 152.3 (9-CH), 153.9 (8-C), 164.9 (d, J=261 Hz, 4-CF).
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4.1 g
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reactant
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copper (I) cyanide
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CuCN
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1.72 g
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30 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared in 64% yield as a tan crystalline powder (HPLC: 1.31 min, AP 95% at 220 nm) from 1-(2-bromo-5-fluorophenyl)-3,5-dimethyl-1H-1,2,4-triazole and CuCN in DMF at 125-130° C. for 7 h by the method used for the preparation of 4-fluoro-2-pyrazol-1-yl-benzonitrile. An analytical sample was obtained by column purification (SiO2, 20% EtOAc/CH2Cl2), followed by trituration with Et2O. LC/MS m/z 217 (M+H). 1H NMR (CDCl3, 500 MHz) δ ppm 2.45 (3H, s, 11-Me), 2.49 (3H, s, 10-Me), 7.25 (1H, dd, J=8.5, 2.5 Hz, 3-CH), 7.31 (1H, dt, J=8.5, 2.5 Hz, 5-CH), 7.87 (1H, dd, J=8.7, 5.6 Hz, 6-CH). 13C NMR (CDCl3, 125.8 Hz) δ ppm 12.7 (10-Me), 13.8 (11-Me), 107.1 (d, J=3.8 Hz, 1-C), 114.8 (7-CN), 116.2, (d, J=25 Hz, 3-CH), 117.6 (d, J=22 Hz, 5-CH), 136.0 (d, J=10 Hz, 6-CH), 141.6 (d, J=10 Hz, 2-C), 153.9 (8-C), 161.0 (9-C), 165.0 (d, J=260 Hz, 4-CF). HRMS (ESI) calcd for C11H10FN4 (M+H) 217.0889, found 271.0879 (δ-4.8 ppm). Anal. calcd for C11H9FN4: C61.10, H4.19, N25.91; found C60.78, H3.93, N26.05.
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CuCN
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EtOAc CH2Cl2
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[Compound]
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2-C
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( 8-C )
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( 9-C )
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Yield
64%

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